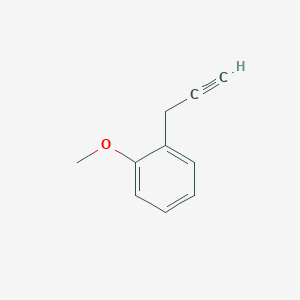

1-Methoxy-2-(prop-2-yn-1-yl)benzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-prop-2-ynylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-3-6-9-7-4-5-8-10(9)11-2/h1,4-5,7-8H,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGGUFDJFMUHFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576923 | |

| Record name | 1-Methoxy-2-(prop-2-yn-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73234-87-4 | |

| Record name | 1-Methoxy-2-(prop-2-yn-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 1 Methoxy 2 Prop 2 Yn 1 Yl Benzene and Analogues

Strategies for Carbon-Carbon Bond Formation

The creation of the crucial C(sp²)-C(sp) bond between the benzene (B151609) ring and the propargyl moiety is the cornerstone of synthesizing 1-methoxy-2-(prop-2-yn-1-yl)benzene. The primary methods employed are direct alkynylation techniques, with cross-coupling reactions being the most prevalent and well-documented approach.

Direct Alkynylation of Substituted Benzenes

Direct C-H alkynylation of anisole (B1667542) to introduce a propargyl group at the ortho position is a theoretically attractive but practically challenging route. Methods such as Friedel-Crafts alkylation with propargyl halides are often plagued by issues of poor regioselectivity, leading to a mixture of ortho, meta, and para isomers, as well as a high potential for polysubstitution and rearrangement of the propargyl group to a more stable allenyl species under the typically acidic conditions. Modern approaches involving transition-metal-catalyzed C-H activation are being developed for arene alkynylation, but specific high-yield examples for the synthesis of this compound remain limited in readily available literature.

Cross-Coupling Reactions for Propargyl Moiety Introduction

The most reliable and widely utilized strategy for the synthesis of this compound and its analogues is the transition-metal-catalyzed cross-coupling reaction. The Sonogashira coupling, which joins a vinyl or aryl halide with a terminal alkyne, stands out as the premier method.

This reaction typically involves the coupling of a 2-haloanisole (such as 2-bromoanisole (B166433) or 2-iodoanisole) with a suitable propargyl source. While the direct use of propyne (B1212725) gas is feasible, it is often less convenient than employing liquid and more manageable propargyl derivatives like propargyl alcohol or protected alkynes such as 3-(trimethylsilyl)propyne. The use of these precursors necessitates subsequent chemical modifications to yield the final target compound.

For instance, the coupling of 2-bromoanisole with propargyl alcohol would be followed by the conversion of the hydroxyl group to a leaving group and subsequent reduction to afford the desired product. Similarly, the use of a silyl-protected alkyne requires a deprotection step following the coupling reaction.

Precursor Functionalization and Ring Closure Approaches

An alternative, albeit more circuitous, route involves the functionalization of a precursor molecule followed by a rearrangement that establishes the carbon skeleton. A classic example of this approach is the Claisen rearrangement. This strategy would begin with the Williamson ether synthesis, reacting guaiacol (B22219) (2-methoxyphenol) with an allyl halide (e.g., allyl bromide) to form allyl 2-methoxyphenyl ether.

Heating this ether intermediate would induce a-sigmatropic rearrangement, moving the allyl group to the ortho position on the benzene ring to yield 2-allyl-1-methoxybenzene (2-allylanisole). The final, and most challenging, phase of this synthesis would be the conversion of the allyl group into the target propargyl group. This transformation typically involves a sequence of reactions, such as bromination of the double bond, followed by a double dehydrobromination to form the alkyne. The efficiency of this multi-step conversion can be a significant drawback compared to the more direct cross-coupling methods.

Reaction Conditions and Catalytic Systems in Propargylation

The success of the propargylation, particularly via Sonogashira coupling, is highly dependent on the careful selection of reaction conditions and the catalytic system.

Investigation of Solvent Effects and Base Catalysis

The choice of solvent and base is critical for achieving high yields and reaction rates in Sonogashira couplings. A variety of solvents can be employed, with toluene, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) being common choices. The solvent must be capable of dissolving the reactants and the catalyst system while remaining inert to the reaction conditions.

The base plays a multifaceted role: it deprotonates the terminal alkyne to form the reactive acetylide, neutralizes the hydrogen halide produced during the reaction, and can influence the catalyst's activity. Amine bases, such as triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA), are frequently used. The selection of the base can be crucial in preventing side reactions and promoting the desired coupling.

Table 1: Illustrative Solvent and Base Combinations in Sonogashira-type Couplings

| Aryl Halide Substrate | Alkyne Partner | Solvent | Base | Catalyst System | Observations |

| Aryl Iodide | Terminal Alkyne | Toluene | Triethylamine | Pd/Cu | Good yields, standard conditions. |

| Aryl Bromide | Terminal Alkyne | THF/Water | Amine Base | Pd-phosphine complex | Water can sometimes accelerate the reaction. |

| Aryl Halide | Terminal Alkyne | DMF | Piperidine | PdCl₂(PPh₃)₂/CuI | Often used for less reactive halides. |

This table is illustrative and represents common conditions found in the literature for Sonogashira couplings. Specific conditions for this compound may vary.

Transition Metal Catalysis in C(sp²)-C(sp) Coupling

The quintessential catalytic system for the Sonogashira reaction is a combination of a palladium catalyst and a copper(I) co-catalyst. The palladium catalyst, typically a Pd(0) species, undergoes oxidative addition with the aryl halide. The copper(I) salt facilitates the formation of a copper(I) acetylide, which then undergoes transmetallation with the palladium complex. Reductive elimination from the resulting palladium(II) intermediate yields the coupled product and regenerates the Pd(0) catalyst.

Common palladium sources include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]. The choice of phosphine (B1218219) ligands can significantly impact the catalyst's stability and reactivity. Bidentate phosphine ligands are also employed to enhance catalytic activity.

In recent years, copper-free Sonogashira couplings have gained traction to avoid issues associated with the copper co-catalyst, such as the formation of homocoupled alkyne byproducts (Glaser coupling). These systems often rely on more sophisticated palladium catalysts or different reaction conditions to achieve efficient coupling.

Table 2: Representative Catalytic Systems for Sonogashira Couplings

| Catalyst | Co-catalyst | Ligand | Typical Substrates | Key Features |

| Pd(PPh₃)₄ | CuI | Triphenylphosphine | Aryl Iodides/Bromides | Classic, widely used system. |

| PdCl₂(PPh₃)₂ | CuI | Triphenylphosphine | Aryl Iodides/Bromides | Air-stable Pd(II) precursor. |

| Pd₂(dba)₃ | None | Phosphine Ligand (e.g., XPhos) | Aryl Bromides/Chlorides | Copper-free, effective for less reactive halides. |

| Pd/C | CuI | None | Aryl Iodides | Heterogeneous, allows for easier catalyst removal. |

This table provides a general overview of catalyst systems. The optimal system is substrate-dependent.

Green Chemistry Principles in the Synthesis of Aryl Propargyl Ethers and Analogues

The integration of green chemistry principles into the synthesis of aryl propargyl ethers, including this compound, is critical for developing environmentally benign and efficient chemical processes. Traditional methods, such as the Williamson ether synthesis, often rely on harsh conditions, hazardous solvents, and long reaction times. Modern approaches focus on mitigating these issues by employing alternative energy sources, catalytic systems, and safer media, aligning with the core tenets of green chemistry such as waste prevention, atom economy, and energy efficiency.

Key green strategies that have been successfully applied to the synthesis of this class of compounds include the use of microwave irradiation, phase-transfer catalysis (PTC), and ultrasound assistance. These techniques offer significant advantages over conventional heating methods by enhancing reaction rates, improving yields, and often allowing for solvent-free conditions or the use of more environmentally friendly solvents like water. sid.ircrdeepjournal.orgscispace.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. crdeepjournal.org In the context of synthesizing aryl propargyl ethers, microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to mere minutes. sid.irsacredheart.edu This efficiency not only conserves energy but also minimizes the potential for side-product formation that can occur with prolonged heating. For instance, the Williamson ether synthesis of various alkyl aryl ethers under microwave irradiation can be accomplished in significantly shorter times and with excellent yields, often without the need for traditional organic solvents. sid.ir Studies have demonstrated the synthesis of aryl ethers in 3 to 10 minutes with yields exceeding 80-90%, a stark contrast to the several hours required for conventional refluxing. sid.irsacredheart.edu

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is another cornerstone of green synthesis for aryl propargyl ethers. This method facilitates the reaction between reactants located in different immiscible phases (e.g., a solid or aqueous phase and an organic phase). youtube.com In the Williamson ether synthesis, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the phenoxide anion from the aqueous or solid phase into the organic phase, where it can react with the propargyl halide. crdeepjournal.orgjetir.org

The primary benefits of PTC include:

The elimination of the need for anhydrous and often hazardous organic solvents. crdeepjournal.org

The use of inexpensive and safer bases like sodium or potassium hydroxide (B78521) in aqueous solutions.

Milder reaction conditions, including lower temperatures. youtube.com

Increased reaction rates and yields. crdeepjournal.org

This technique has been successfully applied to a wide range of C, N, and O-alkylations, proving its versatility and industrial applicability for producing fine chemicals and pharmaceutical intermediates with reduced environmental impact. crdeepjournal.orgjetir.org

Ultrasound-Assisted Synthesis

The use of ultrasonic irradiation is a green chemistry technique that employs acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—to accelerate chemical reactions. researchgate.netmdpi.com This process generates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and reaction rates. researchgate.net For the synthesis of aryl ethers, sonication has been shown to promote the reaction efficiently, sometimes even in the absence of a catalyst. scispace.comnih.gov Reports indicate that the synthesis of diaryl ethers via an SNAr reaction can be achieved in good to excellent yields under ultrasonic conditions in short reaction times (30-90 minutes) compared to conventional methods that can take up to 20 hours. researchgate.netnih.gov

The following table provides a comparative overview of different synthetic conditions for aryl ethers, illustrating the advantages of green chemistry approaches over conventional methods.

By adopting these green methodologies, the synthesis of this compound and its analogues can be performed more sustainably, reducing waste, energy consumption, and the use of hazardous materials, thereby contributing to a safer and more efficient chemical industry.

Molecular and Supramolecular Elucidation of 1 Methoxy 2 Prop 2 Yn 1 Yl Benzene

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable for the unambiguous structural determination of organic molecules. For 1-Methoxy-2-(prop-2-yn-1-yl)benzene, NMR and IR spectroscopy serve as the primary tools for mapping its atomic connectivity and identifying its characteristic chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and integrations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in this compound can be determined.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, methoxy (B1213986), methylene (B1212753), and acetylenic protons. The aromatic protons typically appear in the downfield region (δ 6.8-7.3 ppm), with their specific chemical shifts and coupling patterns determined by the ortho-substitution on the benzene (B151609) ring. The methoxy group protons are expected as a sharp singlet at approximately δ 3.8 ppm. The methylene protons adjacent to both the aromatic ring and the alkyne group would likely appear as a doublet around δ 3.4 ppm, coupled to the terminal acetylenic proton. The acetylenic proton itself is anticipated to be a triplet at approximately δ 2.1 ppm due to long-range coupling with the methylene protons.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H3-H6) | 6.8 - 7.3 | Multiplet (m) | 4H |

| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | 3H |

| Methylene (-CH₂-) | ~3.4 | Doublet (d) | 2H |

Note: Data is predicted and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, ten distinct signals are expected. The aromatic carbons will produce several signals in the δ 110-158 ppm range, with the carbon atom bonded to the methoxy group (C1) being the most downfield. The methoxy carbon itself will appear around δ 55 ppm. The carbons of the propargyl group are characteristic: the methylene carbon (-CH₂-) is expected around δ 20-30 ppm, while the two acetylenic carbons (C≡C) would appear in the δ 70-85 ppm region. The terminal, proton-bearing acetylenic carbon typically resonates at a slightly lower chemical shift than the internal one.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (Ar-OCH₃) | ~157 |

| C2 (Ar-CH₂) | ~128 |

| C3-C6 (Aromatic) | 110 - 130 |

| C≡C-H | ~81 |

| C≡C -H | ~71 |

| -OCH₃ | ~55 |

Note: Data is predicted and may vary based on solvent and experimental conditions.

To confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

COSY: A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. Key expected correlations include the coupling between the aromatic protons, and crucially, the coupling between the methylene protons (-CH₂-) and the terminal acetylenic proton (≡C-H).

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals to their corresponding carbon signals, for instance, confirming the assignment of the methoxy protons to the methoxy carbon and the aromatic protons to their respective aromatic carbons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of the key functional groups. A sharp, strong peak corresponding to the terminal alkyne C-H stretch is expected around 3300 cm⁻¹. The C≡C triple bond stretch would appear as a weaker absorption in the 2100-2140 cm⁻¹ region. The aromatic C-H stretches are found just above 3000 cm⁻¹, while the sp³ C-H stretches of the methoxy and methylene groups are expected just below 3000 cm⁻¹. The C-O stretching of the methoxy-aryl ether will produce a strong band around 1240-1260 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Acetylenic C-H Stretch | ~3300 | Strong, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C≡C Stretch | 2100 - 2140 | Weak to Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

Mass Spectrometry for Molecular Composition Verification

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

A search for an Electron Ionization Mass Spectrometry (EIMS) spectrum of this compound did not yield any results. EIMS data would typically provide a detailed fragmentation pattern, offering valuable information for structural confirmation by identifying the characteristic losses of fragments from the molecular ion.

There are no available Liquid Chromatography-Mass Spectrometry (LC-MS) studies for this compound. This technique is crucial for separating the compound from a mixture and obtaining high-resolution mass data, which is essential for confirming its molecular formula with high precision.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, angles, and intermolecular interactions.

No crystal structure for this compound has been deposited in crystallographic databases. Consequently, a detailed analysis of its solid-state conformation, including critical torsion angles that define the spatial arrangement of the methoxy and propargyl groups relative to the benzene ring, cannot be performed.

Without a crystal structure, it is not possible to identify and analyze the specific intermolecular interactions that govern the packing of this compound molecules in the solid state. Such interactions, including potential C-H···O hydrogen bonds involving the methoxy oxygen and alkyne hydrogen, or π-π stacking of the benzene rings, are fundamental to understanding its supramolecular chemistry.

Elucidation of Crystal Packing and Supramolecular Architecture

A comprehensive search of crystallographic databases reveals that the specific crystal structure of this compound has not been reported in publicly available literature to date. Consequently, a detailed experimental elucidation of its crystal packing and supramolecular architecture is not possible at this time. However, based on the molecular structure, which features a methoxy group, a benzene ring, and a terminal alkyne, several key intermolecular interactions can be anticipated to govern its solid-state assembly.

The primary forces likely to direct the crystal packing are weak hydrogen bonds and π-interactions. The terminal alkyne C-H group can act as a weak hydrogen bond donor, potentially interacting with the oxygen atom of the methoxy group or the π-system of the benzene ring of a neighboring molecule. Furthermore, C-H···π interactions involving the aromatic and methylene C-H donors and the benzene ring as a π-acceptor are expected to be prevalent.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the purification and assessment of the purity of this compound. The selection of a specific technique is contingent on the scale of the separation and the volatility and polarity of the compound.

Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique for separating and analyzing volatile compounds that can be vaporized without decomposition. Given the likely volatility of this compound, GC is a suitable method for assessing its purity.

A typical GC analysis would involve injecting a dilute solution of the compound into a heated injection port, where it is vaporized and carried by an inert carrier gas (such as helium or nitrogen) through a capillary column. The separation is based on the differential partitioning of the compound between the stationary phase coated on the inside of the column and the mobile gas phase. The time it takes for the compound to travel through the column to the detector is known as the retention time, which is a characteristic property for a given set of experimental conditions.

While specific experimental parameters for the GC analysis of this compound are not extensively documented, a general approach can be outlined. A non-polar or medium-polarity capillary column, such as one coated with a polysiloxane-based stationary phase (e.g., DB-5 or HP-5), would likely provide good separation. The oven temperature would be programmed to ramp up to ensure the efficient elution of the compound. A flame ionization detector (FID) would be a suitable detector due to its high sensitivity towards organic compounds. For structural confirmation, a mass spectrometer can be coupled to the GC (GC-MS), providing both retention time and mass spectral data. Although for a different isomer, GC-MS data for 1-methoxy-2-(prop-1-en-2-yl)benzene (B7895821) is available, indicating the applicability of this technique to similar structures. nih.gov

Table 1: Postulated Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Value/Type |

| Column | Capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 1.5 mL/min |

| Injection Mode | Split/Splitless |

| Injector Temp. | 250 °C |

| Oven Program | Initial Temp: 60 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp. | 300 °C (FID) |

Thin Layer Chromatography (TLC)

Thin layer chromatography is a simple, rapid, and versatile technique used for monitoring reaction progress, identifying compounds, and determining the purity of a sample. libretexts.org It involves spotting the sample onto a plate coated with a thin layer of an adsorbent material (the stationary phase), most commonly silica (B1680970) gel or alumina. khanacademy.org The plate is then placed in a sealed chamber with a solvent or a mixture of solvents (the mobile phase), which moves up the plate by capillary action.

For a compound like this compound, which is of moderate polarity, a silica gel plate would serve as a suitable stationary phase. The choice of the mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a slightly more polar solvent, such as ethyl acetate (B1210297) or dichloromethane, is typically used. The ratio of these solvents is adjusted to obtain a retention factor (Rf) value ideally between 0.3 and 0.7 for the compound of interest. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Visualization of the spots on the TLC plate can be achieved under UV light (254 nm) due to the aromatic ring, which will quench the fluorescence of the indicator in the silica gel, appearing as a dark spot. Alternatively, staining with a developing agent such as potassium permanganate (B83412) or iodine can be used. Although specific Rf values for this compound are not reported, purification of related compounds has been achieved using solvent systems like hexanes/EtOAc, indicating that such mixtures would be a good starting point for developing a TLC method. mpg.de

Table 2: General Thin Layer Chromatography (TLC) Parameters for this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates |

| Mobile Phase | Hexane/Ethyl Acetate or Petroleum Ether/Dichloromethane mixtures |

| Chamber | Saturated with the mobile phase |

| Application | Spotting of a dilute solution of the compound |

| Development | Ascending |

| Visualization | UV light (254 nm), Potassium permanganate stain, or Iodine vapor |

Reactivity and Transformation Pathways of 1 Methoxy 2 Prop 2 Yn 1 Yl Benzene

Chemoselective Transformations of the Terminal Alkyne

The presence of the terminal alkyne in 1-methoxy-2-(prop-2-yn-1-yl)benzene is the focal point of its chemical reactivity, enabling a diverse range of synthetic manipulations.

Cycloaddition Reactions (e.g., Huisgen Cycloaddition)

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The terminal alkyne of this compound is an excellent substrate for such transformations, particularly in the formation of five-membered heterocyclic rings like triazoles.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," known for its high efficiency, regioselectivity, and mild reaction conditions. nih.govnih.gov In this reaction, the terminal alkyne of this compound would be expected to react with an organic azide (B81097) in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted 1,2,3-triazole.

The reaction is initiated by the formation of a copper(I)-acetylide intermediate from this compound. acs.org This intermediate then reacts with the azide, leading to a six-membered copper-containing intermediate that subsequently rearranges and, upon protonolysis, yields the stable triazole ring and regenerates the copper(I) catalyst. acs.org Propargyl ethers are known to be highly reactive substrates in CuAAC reactions. nih.govacs.org The reaction is generally high-yielding and tolerates a wide variety of functional groups on the azide partner. nih.gov It is important to note that under certain conditions, particularly at higher temperatures, copper(I) catalysts can also promote the homocoupling of terminal alkynes, a potential side reaction. nih.govnih.gov

Table 1: Predicted Reaction Parameters for CuAAC of this compound

| Catalyst System | Azide Partner | Solvent | Expected Product |

| CuSO₄·5H₂O / Sodium Ascorbate | Benzyl Azide | t-BuOH/H₂O | 1-Benzyl-4-((2-methoxyphenyl)methyl)-1H-1,2,3-triazole |

| CuI / DIPEA | Phenyl Azide | THF | 1-Phenyl-4-((2-methoxyphenyl)methyl)-1H-1,2,3-triazole |

| [Cu(PPh₃)₃Br] | 1-Azidohexane | CH₂Cl₂ | 1-Hexyl-4-((2-methoxyphenyl)methyl)-1H-1,2,3-triazole |

This table represents predicted outcomes based on known CuAAC reactions of similar aryl propargyl ethers.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a catalyst-free variant of the azide-alkyne cycloaddition. magtech.com.cn This reaction relies on the high ring strain of a cycloalkyne to achieve rapid cycloaddition with an azide. nih.gov While this compound itself is not a strained alkyne, it could be envisioned to react with a strained cycloalkyne that has been functionalized with an azide group, or vice-versa where the azide is on the aromatic ring and the strained alkyne is the reaction partner. The driving force for this reaction is the release of ring strain in the cycloalkyne upon forming the triazole ring. nih.gov SPAAC is particularly valuable in biological applications where the toxicity of a copper catalyst is a concern. nih.gov The reaction rate is highly dependent on the structure and strain of the cycloalkyne used. magtech.com.cn

Cycloisomerization and Rearrangement Reactions

The propargyl ether moiety in this compound can undergo intramolecular cyclization reactions, providing access to important heterocyclic structures like chromenes. These reactions are typically catalyzed by transition metals, most notably gold and platinum.

In a typical cycloisomerization, the metal catalyst activates the alkyne, making it susceptible to nucleophilic attack by the oxygen of the ether linkage, which is not present in this compound. However, for the analogous o-propargylphenols, this reaction is well-established and leads to the formation of 2H-chromenes. While this compound lacks the phenolic hydroxyl group necessary for a direct cyclization to a chromene, related rearrangements or cyclizations could be induced under specific catalytic conditions, potentially involving the methoxy (B1213986) group or the benzene (B151609) ring itself. For instance, gold-catalyzed reactions of propargyl systems are known to generate various complex structures through different cycloaddition pathways. ntnu.edu

Hydration, Halogenation, and Hydroamination of Alkynes

The terminal alkyne of this compound can undergo various addition reactions to introduce new functional groups.

Hydration : The addition of water across the triple bond, typically catalyzed by mercury(II) salts in acidic media, would yield a methyl ketone according to Markovnikov's rule. libretexts.orglibretexts.orgbrainly.com The initial product is an enol, which rapidly tautomerizes to the more stable keto form. libretexts.orglibretexts.org Alternatively, hydroboration-oxidation provides the anti-Markovnikov product, an aldehyde. libretexts.orgmasterorganicchemistry.com Gold-catalyzed hydration of terminal alkynes also typically yields methyl ketones. organic-chemistry.org

Halogenation : The reaction with halogens such as chlorine or bromine typically results in the formation of a dihaloalkene. masterorganicchemistry.comyoutube.com The addition of one equivalent of the halogen usually leads to the anti-addition product, a trans-dihaloalkene. masterorganicchemistry.com The use of two equivalents of the halogen results in a tetrahaloalkane. masterorganicchemistry.com Flavin-dependent halogenases have also been shown to catalyze the halogenation of terminal alkynes. nih.gov

Hydroamination : The addition of an N-H bond across the alkyne can be achieved using various transition metal catalysts. acs.org Depending on the catalyst and reaction conditions, intermolecular hydroamination with a primary or secondary amine can lead to either an enamine or an imine, the latter being the more common product from terminal alkynes. acs.orgbenthamopen.comconicet.gov.ar These intermediates can be subsequently reduced to form the corresponding amine.

Table 2: Predicted Products of Addition Reactions to this compound

| Reaction | Reagents | Expected Major Product |

| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | 1-(2-methoxyphenyl)propan-2-one |

| Hydration (anti-Markovnikov) | 1. Sia₂BH; 2. H₂O₂, NaOH | 1-(2-methoxyphenyl)propanal |

| Bromination | Br₂ (1 equiv.) | (E)-1,2-dibromo-3-(2-methoxyphenyl)prop-1-ene |

| Hydroamination | Aniline, Cu catalyst | N-(1-(2-methoxyphenyl)prop-2-en-2-yl)aniline (after tautomerization) |

This table represents predicted outcomes based on known reactions of terminal alkynes.

Oxidative Coupling Reactions

Terminal alkynes can undergo oxidative homocoupling to form symmetric 1,3-diynes. The most common methods for this transformation are the Glaser and Eglinton couplings.

Glaser Coupling : This reaction involves the use of a copper(I) salt, such as CuCl, an oxidant like oxygen or air, and a base, often in a solvent like pyridine (B92270) or with an amine ligand like TMEDA (Hay modification). numberanalytics.comorganic-chemistry.orgwikipedia.org This would lead to the formation of 1,4-bis(2-methoxyphenyl)buta-1,3-diyne from this compound. It is a valuable method for synthesizing conjugated diyne systems. rsc.org

Eglinton Coupling : A variation of the Glaser coupling, the Eglinton reaction uses a stoichiometric amount of a copper(II) salt, such as copper(II) acetate (B1210297), in a solvent like pyridine. researchgate.netorganic-chemistry.orgyoutube.com This method also produces symmetric diynes and is particularly useful for creating macrocycles through intramolecular coupling. organic-chemistry.org

These oxidative coupling reactions provide a straightforward route to symmetrical diynes, which are important building blocks in materials science and the synthesis of natural products. numberanalytics.comrsc.org

Reactions Involving the Aromatic Ring System

The reactivity of the aromatic ring in this compound, also known as 2-propargylanisole, is primarily governed by the electronic effects of its two substituents: the methoxy group (-OCH₃) and the propargyl group (-CH₂C≡CH).

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS) reactions, the benzene ring acts as a nucleophile. The substituents on the ring dictate both the rate of reaction and the position of the incoming electrophile. youtube.commasterorganicchemistry.com

Directing Effects : The methoxy group is a powerful activating substituent and directs incoming electrophiles to the ortho and para positions. libretexts.orguci.edu This is due to its ability to donate electron density to the ring through resonance, which stabilizes the positively charged intermediate (the arenium ion) formed during the reaction. uci.edu Conversely, the propargyl group is generally considered to be weakly deactivating through an inductive effect.

Positional Preference : Given the strong ortho, para-directing nature of the methoxy group, electrophilic attack is overwhelmingly favored at positions 4 (para to the methoxy group) and 6 (ortho to the methoxy group). The para position is often preferred due to reduced steric hindrance compared to the position adjacent to the propargyl group. For instance, the bromination of the structurally similar methoxybenzene (anisole) yields predominantly the para-bromo isomer. libretexts.org

| Reaction | Electrophile | Predicted Major Product | Predicted Minor Product |

|---|---|---|---|

| Nitration | NO₂⁺ | 4-Nitro-1-methoxy-2-(prop-2-yn-1-yl)benzene | 6-Nitro-1-methoxy-2-(prop-2-yn-1-yl)benzene |

| Halogenation (e.g., Bromination) | Br⁺ | 4-Bromo-1-methoxy-2-(prop-2-yn-1-yl)benzene | 6-Bromo-1-methoxy-2-(prop-2-yn-1-yl)benzene |

| Friedel-Crafts Acylation | RCO⁺ | 1-(4-Methoxy-3-(prop-2-yn-1-yl)phenyl)ethan-1-one | 1-(2-Methoxy-3-(prop-2-yn-1-yl)phenyl)ethan-1-one |

Nucleophilic Aromatic Substitution with Activated Rings

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring and requires the ring to be electron-deficient. youtube.comlibretexts.org This is typically achieved by the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to a suitable leaving group. libretexts.orgyoutube.com

The methoxy group on this compound is an electron-donating group, which deactivates the ring toward nucleophilic attack. Therefore, the compound itself is not expected to undergo SNAr reactions under standard conditions.

However, if the ring is first functionalized with a potent electron-withdrawing group via electrophilic substitution, subsequent SNAr reactions become feasible. For example, nitration of the parent compound would yield nitro-substituted derivatives. If a leaving group (like a halogen) were also present at an ortho or para position relative to the new nitro group, this derivative could then serve as a substrate for nucleophilic substitution.

Catalysis Mediated by this compound as Substrate or Ligand Component

The propargyl group is a highly versatile functional group, making this compound a valuable substrate in various catalytic transformations. nih.govmdpi.com

Metal-Catalyzed Organic Transformations

The terminal alkyne of the propargyl group is the primary site of reactivity in many metal-catalyzed reactions.

Cyclization Reactions : In the presence of transition metal catalysts like gold or platinum, o-propargylphenols and their ether derivatives can undergo intramolecular cyclization. For this compound, gold-catalyzed cyclization can lead to the formation of chromene derivatives, which are important heterocyclic scaffolds. rsc.org

Coupling Reactions : The terminal C-H bond of the alkyne is acidic enough to participate in coupling reactions. A prominent example is the Sonogashira coupling, where the alkyne couples with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction forms a new carbon-carbon bond, allowing for the synthesis of more complex molecular architectures.

Click Chemistry : The terminal alkyne is an ideal functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective method to form 1,4-disubstituted 1,2,3-triazoles by reacting with an organic azide.

| Transformation Type | Catalyst System | Reactant Partner | Resulting Structure |

|---|---|---|---|

| Intramolecular Cyclization | Au(I) or Pt(II) complexes | None (intramolecular) | Chromene derivative |

| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Aryl Halide (e.g., Iodobenzene) | Aryl-substituted alkyne |

| Azide-Alkyne Cycloaddition | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | Organic Azide (e.g., Benzyl Azide) | 1,2,3-Triazole derivative |

Organocatalysis with Derivatives

While this compound is not itself an organocatalyst, its structure can be modified to create derivatives that function as catalysts. The propargyl group serves as a convenient handle for introducing catalytically active functionalities.

For example, using the CuAAC "click" reaction mentioned previously, the terminal alkyne can be converted into a triazole ring. This triazole can be further functionalized with groups capable of acting as hydrogen-bond donors or Lewis bases, which are common motifs in organocatalytic systems. A chiral amine or a thiourea (B124793) moiety attached to the triazole ring could create a bifunctional organocatalyst capable of promoting asymmetric reactions. Research in this area focuses on developing new catalytic systems where the anisole-derived backbone provides a specific steric and electronic environment to influence the catalyst's activity and selectivity.

Theoretical and Computational Investigations of 1 Methoxy 2 Prop 2 Yn 1 Yl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and other key properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 1-Methoxy-2-(prop-2-yn-1-yl)benzene, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to optimize the molecular geometry and to analyze its electronic properties. nih.gov This would yield crucial information on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, can offer a higher level of theory for benchmarking and for calculating specific molecular properties with great accuracy. Methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally demanding, could be used to obtain highly accurate energies and to study electron correlation effects within the this compound molecule. arxiv.org These methods are invaluable for validating the results obtained from DFT and for investigating systems where DFT might be less reliable.

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental spectra for structural confirmation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C NMR). epstem.net These predicted chemical shifts are invaluable for assigning the signals in experimental NMR spectra.

Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies using DFT is a standard procedure for predicting infrared (IR) and Raman spectra. nih.gov The resulting frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental data to identify characteristic vibrational modes of the methoxy (B1213986), phenyl, and propargyl groups within the molecule. Potential energy distribution (PED) analysis can further help in assigning the calculated frequencies to specific atomic motions. nih.gov

| Predicted Spectroscopic Data (Illustrative) | |

| Parameter | Predicted Value Range |

| ¹H NMR Chemical Shifts (ppm) | Aromatic Protons: 6.8-7.5, Methoxy Protons: ~3.8, Alkyne Proton: ~2.5, Methylene (B1212753) Protons: ~3.4 |

| ¹³C NMR Chemical Shifts (ppm) | Aromatic Carbons: 110-160, Methoxy Carbon: ~55, Alkyne Carbons: ~70, ~80, Methylene Carbon: ~20 |

| Key IR Frequencies (cm⁻¹) | C≡C-H stretch: ~3300, C≡C stretch: ~2100, C-O-C stretch: ~1250, Aromatic C-H stretch: ~3050 |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations typically focus on a single, optimized geometry, molecules are dynamic entities that exist as an ensemble of different conformations. Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of this compound. By simulating the motion of atoms over time based on a force field, MD can reveal the preferred orientations of the methoxy and propargyl substituents relative to the benzene (B151609) ring and the energy barriers between different conformations. This information is crucial for understanding how the molecule's shape influences its interactions and reactivity.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, this could involve studying reactions such as cycloadditions involving the alkyne group or electrophilic aromatic substitution. By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states and intermediates. mdpi.compatonlab.com The activation energies calculated for different possible pathways can help to predict the most likely reaction products, providing insights that can be used to optimize reaction conditions in a laboratory setting. nih.gov

In Silico Modeling of Intermolecular Interactions

Understanding how this compound interacts with other molecules is key to predicting its physical properties and its behavior in a biological or materials context. In silico modeling can be used to study various intermolecular interactions, such as hydrogen bonding, van der Waals forces, and π-stacking. researchgate.netresearchgate.netnih.gov For instance, molecular docking simulations could predict how this molecule might bind to the active site of an enzyme, which is a critical step in drug discovery. researchgate.netmdpi.com These models can provide a detailed picture of the binding mode and an estimation of the binding affinity.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The propargyl group is a highly adaptable functional group, and its incorporation into molecules serves as a gateway for creating more elaborate structures. The terminal alkyne in 1-Methoxy-2-(prop-2-yn-1-yl)benzene is particularly amenable to a variety of coupling reactions, such as the Sonogashira, Cadiot-Chodkiewicz, and Suzuki-Miyaura reactions, which are fundamental for forming new carbon-carbon bonds. These metal-catalyzed reactions are instrumental in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Furthermore, the presence of the methoxy (B1213986) group at the ortho position can influence the regioselectivity of these reactions, directing incoming groups to specific positions on the aromatic ring. The interplay between the methoxy and propargyl groups can also facilitate intramolecular reactions. For instance, under the influence of metal catalysts like gold or palladium, the alkyne can undergo cyclization reactions with the aromatic ring or other tethered functionalities, leading to the formation of various heterocyclic compounds. organic-chemistry.orgacs.orgresearchgate.net The synthesis of indole (B1671886) and benzo[b]thiophene derivatives, for example, often relies on the intramolecular cyclization of ortho-alkynyl substituted anilines and thiophenols, respectively. organic-chemistry.orgacs.org

Contributions to Polymer Chemistry

The reactivity of the propargyl group makes this compound a valuable component in polymer chemistry, where it can be utilized in several key roles.

Monomeric Units in Macromolecular Architectures

The terminal alkyne of this compound allows it to act as a monomer in various polymerization reactions. For instance, it can undergo polymerization through metal-catalyzed processes, such as those involving ruthenium or rhodium catalysts, to form polyacetylene derivatives. researchgate.net The resulting polymers possess a conjugated backbone, which can impart interesting electronic and optical properties. The methoxy substituent can further modulate these properties and influence the polymer's solubility and processability.

End-Capping and Cross-Linking Agent Applications

The propargyl group is a known thermally reactive end-capping agent. In this capacity, this compound can be introduced at the ends of polymer chains. Upon heating, these end groups can undergo reactions, such as cyclotrimerization to form benzene (B151609) rings, leading to chain extension and cross-linking of the polymer chains. This process can significantly enhance the thermal stability and mechanical properties of the resulting polymer network.

Development of Functional Materials

The unique electronic and reactive properties of this compound make it a candidate for the development of advanced functional materials.

Design of Hybrid Organic-Inorganic Materials

The alkyne functionality of this compound provides a reactive handle for grafting onto the surface of inorganic materials, such as silica (B1680970) or metal oxides. This allows for the creation of hybrid organic-inorganic materials where the properties of both components can be combined and synergistically enhanced. For example, the organic layer can introduce hydrophobicity, biocompatibility, or specific recognition sites to the inorganic substrate.

Applications in Self-Assembled Systems

The aromatic nature of the benzene ring, coupled with the potential for directional interactions involving the methoxy and alkyne groups, suggests that derivatives of this compound could be designed to participate in self-assembly processes. Through non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces, these molecules could spontaneously organize into well-defined supramolecular structures, such as films, fibers, or gels, with potential applications in electronics and sensing.

While the full potential of this compound is still being explored, its inherent chemical versatility positions it as a valuable tool for chemists and material scientists in the ongoing quest for new molecules and materials with advanced functionalities.

The Elusive Role of this compound in Catalysis

Despite extensive investigation into the vast landscape of organic synthesis and materials science, the specific chemical compound this compound has not been prominently featured in the scientific literature as a precursor for ligand design in catalysis. While its structural motifs—a methoxy-substituted aromatic ring and a terminal alkyne—suggest potential for such applications, a thorough review of published research reveals a significant gap in its documented use for creating ligands that facilitate catalytic reactions.

The functional groups present in this compound, namely the propargyl ether and the methoxy-activated benzene ring, are in principle valuable handles for synthetic chemists. The terminal alkyne is a particularly versatile group, known to participate in a variety of powerful coupling reactions. These include the Sonogashira coupling, which forges carbon-carbon bonds between alkynes and aryl or vinyl halides, and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" used to form stable triazole rings. Both of these reactions are frequently employed in the construction of complex molecular architectures, including the synthesis of ligands for transition metal catalysts.

For instance, the propargyl group could be envisaged to react with organophosphorus compounds to generate phosphine (B1218219) ligands, which are a cornerstone of homogeneous catalysis. Similarly, it could be a building block in the synthesis of N-heterocyclic carbenes (NHCs), another critical class of ligands known for their strong donor properties and ability to stabilize metal centers. The methoxy group, through its electron-donating nature, could also influence the electronic properties of any resulting ligand, thereby tuning the reactivity and selectivity of the metal catalyst to which it is coordinated.

However, a comprehensive search of chemical databases and scientific journals does not yield specific examples or detailed research findings on the application of this compound for these purposes. The scientific community has extensively documented the synthesis and catalytic applications of a wide array of ligands, yet this particular molecule appears to have been overlooked or its utility in this context has not been published in accessible literature.

Derivatives and Analogues of 1 Methoxy 2 Prop 2 Yn 1 Yl Benzene

Structure-Reactivity Relationships of Substituted Aryl Alkynes

The reactivity of aryl alkynes is profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents can exert both electronic and steric effects, which in turn modulate the reactivity of the alkyne moiety.

Electronic Effects:

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aryl ring significantly alter the electron density of the alkyne's triple bond. numberanalytics.com

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) and alkyl groups increase the electron density of the triple bond, making the alkyne more nucleophilic and thus more reactive towards electrophiles. numberanalytics.com For instance, the presence of a methoxy group can facilitate electrophilic addition reactions across the triple bond.

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) decrease the electron density of the alkyne, rendering it less reactive towards electrophiles but more susceptible to nucleophilic attack. numberanalytics.com

The position of the substituent (ortho, meta, or para) relative to the alkyne group is also critical. A substituent in the para position will primarily exert its electronic effect through resonance and induction, while an ortho substituent can introduce additional steric considerations. numberanalytics.com Studies on substituted acenes have shown that varying aryl groups conjugated to ethynyl (B1212043) substituents can lead to a tenfold difference in cycloaddition reaction rates, correlating with the HOMO energies of the molecules. rsc.org

Steric Effects:

Steric hindrance, the spatial arrangement of atoms, plays a significant role in the reactivity of aryl alkynes. numberanalytics.com Bulky substituents near the alkyne functionality can impede the approach of reactants, thereby slowing down or even preventing a reaction. numberanalytics.comquora.com For example, in Pauson-Khand reactions of aryl enynes, the incorporation of a bulky trimethylsilyl (B98337) (TMS) group on the alkyne can influence the mode of cyclization. researchgate.net The degree of steric hindrance can impact the binding of the alkyne to a catalyst, with excessively large or small steric hindrance leading to lower reaction activity. acs.org

Synthesis and Characterization of Analogues with Varied Substitution Patterns

The synthesis of analogues of 1-methoxy-2-(prop-2-yn-1-yl)benzene with different substitution patterns on the aromatic ring allows for a systematic investigation of structure-reactivity relationships. A common synthetic route involves the etherification of a substituted phenol (B47542) with propargyl bromide. researchgate.net

For example, analogues with fluoro or trimethyl substituents have been synthesized by reacting the corresponding phenols with propargyl bromide in the presence of a base like potassium carbonate. researchgate.net The resulting aryl propargyl ethers can then be characterized using various spectroscopic techniques.

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized analogues. The chemical shifts and coupling constants of the aromatic protons, the methoxy protons, and the acetylenic proton provide detailed information about the substitution pattern. For instance, in a related compound, (E)-1-isopropoxy-2-{3-[(4-methoxy-4-methylpent-2-yn-1-yl)oxy]prop-1-en-1-yl}-4-nitrobenzene, the aromatic protons appear at δ 8.34, 8.11, and 6.96-6.86 ppm in the ¹H NMR spectrum. mpg.de

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups. The C≡C triple bond stretch typically appears in the region of 2100-2260 cm⁻¹, while the ≡C-H stretch of a terminal alkyne is observed around 3300 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compounds, confirming their elemental composition. mpg.de

The table below summarizes the characterization data for a representative analogue.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) |

| (E)-4-(tert-Butyl)-1-isopropoxy-2-{3-[(4-methoxy-4-methylpent-2-yn-1-yl)oxy]prop-1-en-1-yl}benzene | Signals for aromatic, vinylic, ether, and alkyl protons | Signals for aromatic, vinylic, ether, and alkyl carbons | 2966, 1496, 1465, 1361, 1246, 1173, 1077, 973, 958, 914 |

Exploration of Isomeric Forms and Their Distinct Reactivities

The isomeric forms of this compound, namely the meta and para isomers, exhibit distinct reactivities due to the different positioning of the methoxy and propargyl groups on the benzene (B151609) ring.

1-Methoxy-3-(prop-2-yn-1-yl)benzene (meta isomer): In this isomer, the electronic influence of the methoxy group on the propargyl group is less direct than in the ortho or para isomers. The methoxy group is an ortho, para-director for electrophilic aromatic substitution, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group. The reactivity of the alkyne itself will be less influenced by the resonance effect of the methoxy group compared to the para isomer.

1-Methoxy-4-(prop-2-yn-1-yl)benzene (para isomer): In the para isomer, the methoxy group is directly opposite the propargyl group. nih.gov This positioning allows for maximum electronic communication through the aromatic ring via resonance. The electron-donating methoxy group can significantly increase the electron density at the para position, potentially influencing the reactivity of the benzylic position of the propargyl group. For example, in reactions involving the benzylic C-H bonds, the stability of any potential intermediates could be affected by the para-methoxy group.

Influence of Methoxy Group and Alkyne Position on Chemical Behavior

The relative positions of the methoxy group and the alkyne chain are critical determinants of the chemical behavior of these molecules.

Influence of the Methoxy Group:

Electrophilic Aromatic Substitution: The ring is activated towards electrophilic attack, and substitution is directed to the positions ortho and para to the methoxy group. numberanalytics.com

Reactivity of the Alkyne: The increased electron density can be transmitted to the alkyne group, especially in the ortho and para isomers, influencing its reactivity in reactions like electrophilic additions and cycloadditions. rsc.org

Acidity of the Terminal Alkyne: The electron-donating nature of the methoxy group would be expected to slightly decrease the acidity of the terminal acetylenic proton compared to an unsubstituted phenylacetylene.

Influence of the Alkyne Position:

The position of the propargyl group relative to the methoxy group dictates the extent to which the electronic effects of the methoxy group are transmitted to the alkyne and the benzylic position.

Ortho Isomer: The close proximity of the two groups can lead to steric interactions and potential for intramolecular reactions or chelation with metal catalysts. An X-ray study of 1-ethynyl-8-methoxynaphthalenes, which have a similar spatial arrangement, showed a close contact distance between the methoxy oxygen and the sp-hybridized carbon of the alkyne. rsc.org

Meta Isomer: The electronic influence of the methoxy group on the alkyne is weakest in this isomer.

Para Isomer: The electronic effect of the methoxy group on the alkyne and the benzylic position is maximized due to efficient resonance delocalization. nih.gov

The table below summarizes the expected influence of the substituent positions on the chemical properties.

| Isomer | Electronic Effect of -OCH₃ on Alkyne | Steric Hindrance | Potential for Intramolecular Interactions |

| Ortho | Moderate | High | High |

| Meta | Weak | Low | Low |

| Para | Strong | Low | Low |

Conclusion and Future Research Directions

Summary of Current Academic Understanding

The chemical compound 1-Methoxy-2-(prop-2-yn-1-yl)benzene, also known as ortho-propargyl anisole (B1667542), is a structurally intriguing molecule that sits (B43327) at the intersection of several key functional group classes. However, a review of current academic literature reveals that this specific isomer has not been the subject of extensive, dedicated study. Its primary identity in the scientific domain is that of a synthetic intermediate or a representative member of the broader class of ortho-alkynyl anisole derivatives.

The current understanding of its chemical behavior is largely inferred from the well-documented reactivity of its constituent parts: the terminal alkyne and the ortho-substituted methoxybenzene ring. The terminal alkyne group is recognized as a highly versatile functional handle in organic synthesis. It is known to participate in a vast array of transformations, including metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling), cycloadditions (such as the Huisgen 1,3-dipolar cycloaddition or "click chemistry"), and nucleophilic additions. nih.gov The propargyl position (the CH₂ group adjacent to the alkyne) is also reactive, enabling substitutions and rearrangements.

The ortho relationship between the methoxy (B1213986) group and the propargyl side chain is of significant academic interest. The methoxy group, being an electron-donating group, activates the aromatic ring and directs electrophilic substitution primarily to the para position, though some ortho substitution is also possible. youtube.com More importantly, the proximity of the methoxy and propargyl groups allows for the exploration of unique intramolecular reactions. Research on related ortho-alkynyl aryl ketones and azides has shown that such arrangements are powerful precursors for metal-catalyzed annulation reactions to form complex heterocyclic and carbocyclic systems like furans, indenones, and quinolines. rsc.orgnih.gov It is therefore understood that this compound is a prime candidate for similar intramolecular cyclization pathways, although specific examples are not widely reported.

Identification of Unexplored Research Avenues

The limited specific focus on this compound in the literature presents a rich landscape of unexplored research avenues. The following areas represent significant opportunities for new investigation:

Systematic Exploration of Cyclization and Annulation Reactions: While the potential for intramolecular cyclization is high, a systematic study of this substrate under various catalytic conditions (e.g., gold, platinum, palladium, copper) is needed. Investigating its behavior in intramolecular hydroalkoxylation or hydroamination could yield novel benzofuran (B130515) or indole-type structures. The reaction of the terminal alkyne with the ortho-methoxy group's methyl C-H bond via C-H activation is another advanced, yet unexplored, possibility.

Polymer Chemistry and Materials Science: The terminal alkyne functionality makes this compound a viable monomer for polymerization. Research into its polymerization via techniques like alkyne metathesis or its use in creating functional polymers through post-polymerization modification (via click chemistry) is an open field. The resulting polymers could possess interesting thermal, optical, or electronic properties due to the rigid aromatic backbone.

Advanced Ligand Development: The molecule could serve as a scaffold for creating novel bidentate or pincer-type ligands for organometallic chemistry. Functionalization of the aromatic ring or modification of the alkyne terminus could produce ligands with unique steric and electronic properties suitable for asymmetric catalysis.

Photophysical Characterization: The combination of an aromatic chromophore (methoxybenzene) and an alkyne π-system suggests potential for interesting photophysical behavior. A thorough investigation of its absorption, fluorescence, and phosphorescence properties is warranted. Such studies could reveal applications in areas like organic light-emitting diodes (OLEDs) or as a photoresponsive molecular probe, especially given that related structures are used in tuning the properties of photocatalysts. acs.org

Potential for Interdisciplinary Collaboration and Novel Discovery

The unique structural features of this compound make it a compelling candidate for interdisciplinary research, bridging core organic chemistry with applied fields.

Medicinal Chemistry and Chemical Biology: The terminal alkyne is a bioorthogonal handle, meaning it can react selectively within a biological system without interfering with native processes. This opens the door for collaboration with chemical biologists to use this molecule in "click" reactions for labeling and tracking biomolecules. Furthermore, non-activated terminal alkynes have recently been identified as potential covalent inhibitors of cysteine proteases, a critical class of drug targets. molbase.com Collaboration with biochemists and pharmacologists could explore this compound and its derivatives as potential therapeutic agents.

Materials Science and Engineering: The potential of this molecule as a monomer or a surface modification agent invites collaboration with materials scientists. Grafting it onto surfaces (e.g., silicon, gold, or graphene) via the alkyne handle could be used to precisely tune surface properties like hydrophobicity or conductivity. This could lead to the development of novel sensors, electronic devices, or biocompatible coatings.

Computational and Theoretical Chemistry: The potential for complex, catalyst-driven reaction pathways, particularly intramolecular transformations, provides fertile ground for collaboration with computational chemists. Theoretical studies could predict reaction outcomes, elucidate complex mechanisms, and guide experimental design for synthesizing novel molecular architectures. For example, modeling the transition states for various competing cyclization pathways could identify the ideal catalytic system to achieve a desired product with high selectivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Methoxy-2-(prop-2-yn-1-yl)benzene, and how can their efficiency be evaluated?

- Methodological Answer : A widely reported method involves coupling reactions using alkynyl Grignard reagents or palladium-catalyzed cross-coupling (e.g., Sonogashira coupling). For instance, a 63% yield was achieved using HN(iPr)₂ as a solvent and column chromatography (n-pentane/DCM 9:1) for purification . Efficiency is evaluated via yield optimization, reaction time (e.g., 22 hours at RT), and purity checks using techniques like GC-MS (e.g., m/z = 173) .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) in CDCl₃ at 298 K (400 MHz for ¹H, 101 MHz for ¹³C) is standard for confirming substituent positions and bond connectivity . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated vs. observed) .

Q. What challenges arise in literature searches due to nomenclature variations for this compound?

- Methodological Answer : Synonyms like "2-propargyl-1-methoxybenzene" or IUPAC variations (e.g., numbering differences) can lead to incomplete retrievals. Use semantic search tools to map general concepts (e.g., "methoxybenzene derivatives with propargyl groups") and cross-reference CAS numbers (if available) to ensure comprehensive results .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Systematic variation of catalysts (e.g., Pd/Cu vs. Ni), solvents (polar vs. non-polar), and temperature can enhance efficiency. For example, replacing HN(iPr)₂ with THF or DMF may reduce side reactions. Monitor progress via TLC or in-situ FTIR to identify optimal termination points .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in NMR peak splitting (e.g., unexpected coupling patterns) may arise from dynamic effects like restricted rotation. Use variable-temperature NMR or computational modeling (DFT) to confirm assignments. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What strategies are employed to evaluate the biological activity of this compound?

- Methodological Answer : Screen for enzyme inhibition (e.g., cytochrome P450 assays) or receptor binding using fluorescence polarization. For anticancer potential, conduct cytotoxicity assays (e.g., MTT on cell lines) and compare IC₅₀ values against controls. Ensure purity ≥95% (HPLC) to exclude confounding factors .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states for propargyl group reactions (e.g., hydrogenation or cycloaddition). Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Validate with experimental kinetics (e.g., rate constants under varying pressures) .

Q. What crystallographic techniques are suitable for resolving the solid-state structure of derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.